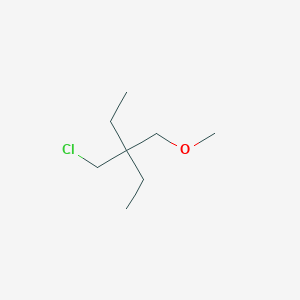
2-(Chloromethyl)-2-ethyl-1-methoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-ethyl-1-methoxybutane is an organic compound with a complex structure that includes a chloromethyl group, an ethyl group, and a methoxy group attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 2-(Chloromethyl)-2-ethyl-1-methoxybutane can be achieved through several synthetic routes. One common method involves the chloromethylation of 2-ethyl-1-methoxybutane using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions to facilitate the formation of the chloromethyl group . Industrial production methods may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(Chloromethyl)-2-ethyl-1-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-ethyl-1-methoxybutane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-ethyl-1-methoxybutane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is exploited in chemical synthesis and modification of molecules for research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-2-ethyl-1-methoxybutane can be compared with other chloromethylated compounds such as chloromethyl methyl ether and benzyl chloride. While all these compounds contain a chloromethyl group, this compound is unique due to the presence of both an ethyl and a methoxy group on the butane backbone, which influences its reactivity and applications . Similar compounds include:
Chloromethyl methyl ether: Used primarily as a reagent in organic synthesis.
Benzyl chloride: Commonly used in the synthesis of benzyl compounds.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-(methoxymethyl)pentane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(5-2,6-9)7-10-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
DPVKJXICMSVXLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


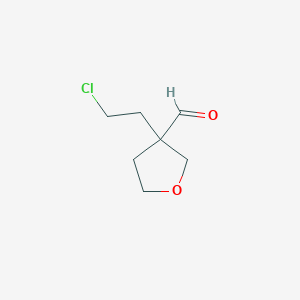

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
![[1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)
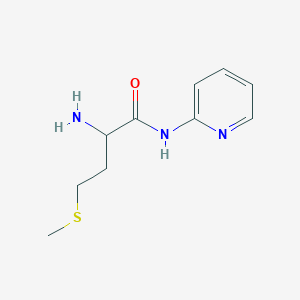
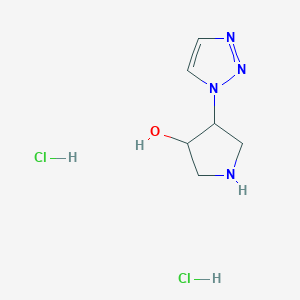



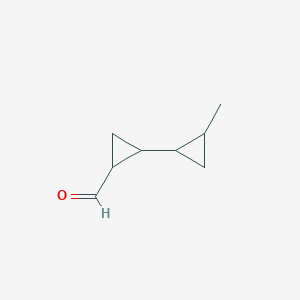



![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)
